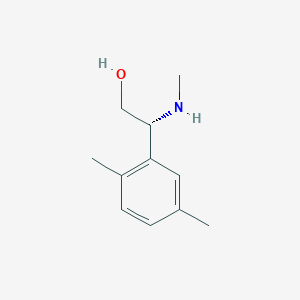
(R)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-(methylamino)acetone.
Reduction: Formation of ®-2-(2,5-dimethylphenyl)-2-(dimethylamino)ethan-1-OL.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with similar but distinct biological activity.
2-(2,5-Dimethylphenyl)-2-(methylamino)propan-1-OL: A structural analog with a different alkyl chain length.
Uniqueness
®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and analogs.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m0/s1 |
InChI Key |
UHMYHZGCCWORAV-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](CO)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


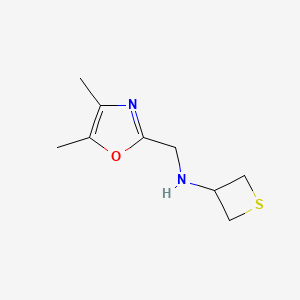
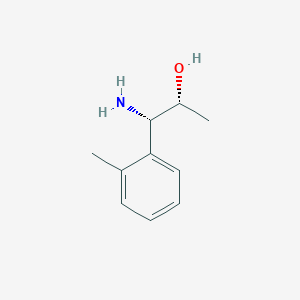
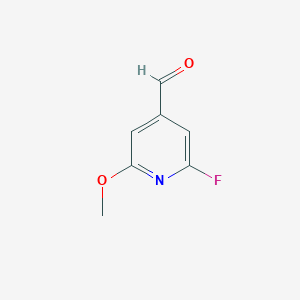

![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)
![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
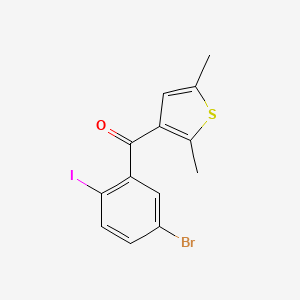
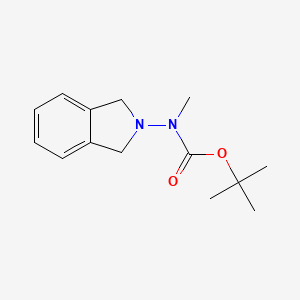
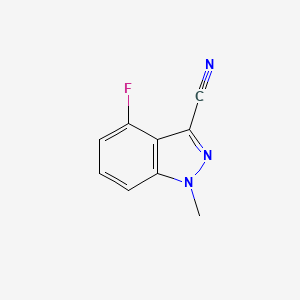

![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)
